molecular formula C4H10ClNO B3393303 (2S,3S)-2-methylazetidin-3-ol hydrochloride CAS No. 2227199-20-2

(2S,3S)-2-methylazetidin-3-ol hydrochloride

Cat. No.: B3393303
CAS No.: 2227199-20-2
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-MMALYQPHSA-N
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Description

(2S,3S)-2-methylazetidin-3-ol hydrochloride: is a chiral compound with significant interest in the field of organic chemistry. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylazetidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-methylazetidine.

    Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the 3-position. This step often requires the use of oxidizing agents like osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydroxylation: Utilizing continuous flow reactors to achieve efficient hydroxylation.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Hydrochloride Formation: Converting the purified compound to its hydrochloride salt using gaseous hydrochloric acid or concentrated hydrochloric acid solutions.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylazetidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Jones reagent.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of (2S,3S)-2-methylazetidin-3-one.

    Reduction: Formation of (2S,3S)-2-methylazetidin-3-amine.

    Substitution: Formation of (2S,3S)-2-methylazetidin-3-chloride or (2S,3S)-2-methylazetidin-3-bromide.

Scientific Research Applications

(2S,3S)-2-methylazetidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2S,3S)-2-methylazetidin-3-ol hydrochloride exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-methylazetidin-3-one: An oxidized derivative with a carbonyl group.

    (2S,3S)-2-methylazetidin-3-amine: A reduced derivative with an amine group.

    (2S,3S)-2-methylazetidin-3-chloride: A substituted derivative with a chloride group.

Uniqueness

(2S,3S)-2-methylazetidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential bioactivity. Its hydroxyl group allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2S,3S)-2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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